1,1,1,3,3,3-Hexachloropropane

Description

Historical Context of Synthesis and Discovery

Among the 29 chlorinated derivatives of propane (B168953), 1,1,1,3,3,3-hexachloropropane was the last of the four hexachloropropane isomers to be synthesized. wikipedia.org Its first successful synthesis was achieved in 1950 by A. W. Davis and A. M. Whaley. wikipedia.org The original method involved the reaction of 1,1,3,3-tetrachloropropane (B154969) or 1,1,1,3-tetrachloropropane (B89638) with chlorine at temperatures ranging from 80 to 100°C. wikipedia.org This reaction proceeds through 1,1,1,3,3-pentachloropropane (B1622584) as an intermediate. wikipedia.org

Another method for its production is the reaction of carbon tetrachloride (CCl₄) and 1,1-dichloroethene (Cl₂C=CH₂) at 80-150°C, which can yield the compound quantitatively. wikipedia.org This process utilizes a copper-based catalyst, such as copper(I) chloride or copper(II) chloride, and may also involve an amine as a co-catalyst. wikipedia.org

Structural Characteristics and Isomeric Considerations

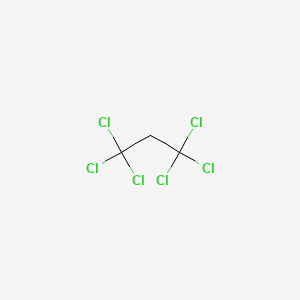

The chemical formula for this compound is C₃H₂Cl₆, and its structure can be described as a propane molecule where the six hydrogen atoms on the terminal carbon atoms have been replaced by chlorine atoms (Cl₃C−CH₂−CCl₃). wikipedia.org This symmetrical arrangement of chlorine atoms influences its physical properties. For instance, it is a liquid at room temperature with a boiling point of 206°C, which is notably higher than what would be estimated based on various molecular parameters. wikipedia.org

| Property | Value |

| Chemical Formula | C₃H₂Cl₆ |

| Molar Mass | 250.77 g/mol |

| Density (at 20°C) | 1.68 g/mL |

| Melting Point | -27 °C |

| Boiling Point | 206 °C |

| Refractive Index (n20D) | 1.5179 |

There are four structural isomers of hexachloropropane, each with the same chemical formula (C₃H₂Cl₆) but with different arrangements of chlorine atoms on the propane chain. wikipedia.orgwikipedia.org This difference in structure leads to variations in their physical and chemical properties.

1,1,1,2,2,3-Hexachloropropane: In this isomer, the chlorine atoms are distributed with three on the first carbon, two on the second, and one on the third (Cl₃C-CCl₂-CH₂Cl). nih.gov

1,1,1,2,3,3-Hexachloropropane: This isomer has three chlorine atoms on the first carbon, one on the second, and two on the third (Cl₃C-CHCl-CHCl₂). nih.govcymitquimica.com

1,1,2,2,3,3-Hexachloropropane (B97311): This isomer has a symmetrical distribution of two chlorine atoms on each of the three carbon atoms (CHCl₂-CCl₂-CHCl₂). cymitquimica.comwikipedia.org It is a colorless to pale yellow liquid. cymitquimica.com

The table below provides a comparison of the key physical properties of the four hexachloropropane isomers.

| Compound Name | CAS Number | Molecular Formula | Structure | Boiling Point (°C) | Density (g/cm³) |

| This compound | 3607-78-1 | C₃H₂Cl₆ | Cl₃C−CH₂−CCl₃ | 206 wikipedia.org | 1.68 (at 20°C) wikipedia.org |

| 1,1,1,2,2,3-Hexachloropropane | 31621-43-9 | C₃H₂Cl₆ | Cl₃C-CCl₂-CH₂Cl | Not readily available | Not readily available |

| 1,1,1,2,3,3-Hexachloropropane | 5406-70-2 | C₃H₂Cl₆ | Cl₃C-CHCl-CHCl₂ | 224.3 | 1.704 |

| 1,1,2,2,3,3-Hexachloropropane | 15600-01-8 | C₃H₂Cl₆ | CHCl₂-CCl₂-CHCl₂ | 219 wikipedia.org | 1.73 wikipedia.org |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,1,1,3,3,3-hexachloropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2Cl6/c4-2(5,6)1-3(7,8)9/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBEAZDGZMVABIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)(Cl)Cl)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Cl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074600 | |

| Record name | Propane, 1,1,1,3,3,3-hexachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3607-78-1 | |

| Record name | 1,1,1,3,3,3-Hexachloropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3607-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1,3,3,3-Hexachloropropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003607781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 1,1,1,3,3,3-hexachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propane, 1,1,1,3,3,3-hexachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,3,3,3-hexachloropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,1,1,3,3,3 Hexachloropropane

Direct Chlorination Approaches

Direct chlorination methods provide a straightforward route to 1,1,1,3,3,3-Hexachloropropane by introducing chlorine atoms to propane (B168953) or its partially chlorinated derivatives.

Chlorination of Propane Derivatives

The synthesis of this compound can be achieved through the direct chlorination of specific tetrachloropropane isomers. In a notable historical synthesis, 1,1,3,3-tetrachloropropane (B154969) and/or 1,1,1,3-tetrachloropropane (B89638) were reacted with chlorine at temperatures ranging from 80-100 °C. wikipedia.orgwikiwand.com This reaction proceeds through 1,1,1,3,3-pentachloropropane (B1622584) as a key intermediate before the final product is obtained. wikipedia.orgwikiwand.com

Further research has explored the challenges of such chlorination processes, noting that the formation of hexachloropropanes, particularly this compound, can occur as a "serial chlorination product" when producing pentachloropropanes. epo.org This highlights the difficulty in controlling the reaction to selectively yield the desired pentachloro- derivative without further chlorination. epo.org The close boiling point of this compound to some pentachloropropane isomers complicates purification via distillation. epo.org

Radical-Initiated Chlorination Protocols

Radical-initiated chlorination is a fundamental process in industrial chemistry for producing chlorinated hydrocarbons. scientificupdate.com This method typically involves the generation of chlorine radicals, often through the use of UV light or heat, which then initiate a chain reaction. scientificupdate.comyoutube.com While powerful, controlling the selectivity of these reactions to avoid mixtures of isomers and over-chlorinated products is a significant challenge. scientificupdate.com Early syntheses of chlorinated propanes utilized radical chlorination of propane or propene under UV light.

The mechanism involves an initiation step where chlorine molecules are broken into radicals, a propagation step where a chlorine radical abstracts a hydrogen atom from the propane derivative to form an alkyl radical, which then reacts with another chlorine molecule, and a termination step where radicals combine. youtube.com In the context of producing this compound, the substrate would be a partially chlorinated propane. The high reactivity of the radical process can lead to the formation of various chlorinated propanes, making precise control of reaction conditions crucial for maximizing the yield of the desired hexachloro- isomer. scientificupdate.com

Addition Reactions and Catalytic Systems

Addition reactions represent a highly efficient and quantitative method for the synthesis of this compound, particularly through the telomerization of chloroethenes with carbon tetrachloride.

Reaction of Carbon Tetrachloride with Dichloroethenes

A primary and quantitatively effective method for producing this compound is the addition reaction between carbon tetrachloride (CCl₄) and 1,1-dichloroethene, also known as vinylidene chloride (Cl₂C=CH₂). wikipedia.orgwikiwand.com This reaction is typically conducted at temperatures between 80-150 °C in the presence of a suitable catalyst. wikipedia.orgwikiwand.com The process is a telomerization reaction, where the carbon tetrachloride adds across the double bond of the 1,1-dichloroethene. google.com This specific reaction can also be part of a continuous process for manufacturing various haloalkanes. wipo.intgoogle.com

This method is highly selective towards the formation of this compound, with reports of efficiencies exceeding 91% under optimized conditions. smolecule.com However, the reaction can also generate higher chlorinated alkanes as byproducts. wikipedia.org

Role of Copper-Based Catalysts

Copper-based catalysts are essential for mediating the addition of carbon tetrachloride to 1,1-dichloroethene. wikipedia.orgwikiwand.com Both copper(I) chloride (CuCl) and copper(II) chloride (CuCl₂) have been effectively used to catalyze this reaction. wikipedia.orgwikiwand.com The catalytic cycle is thought to involve copper(I)/copper(II) intermediates that facilitate the transfer of chlorine atoms. smolecule.com

Research has shown that a mixture of copper(I) chloride and copper(II) chloride can yield high efficiencies. google.com For instance, using a 1:1 mixture of these catalysts at 130–133 °C resulted in a 71% yield of this compound after a 20-hour reaction time. google.com Copper nitrate (B79036) has also been identified as an effective catalyst for this transformation. google.com The choice of catalyst is critical, as it influences not only the reaction rate but also the formation of byproducts. smolecule.com

Co-catalyst Systems and Reaction Optimization

To enhance the efficiency and selectivity of the copper-catalyzed addition reaction, co-catalysts are often employed. Amines are frequently used as co-catalysts in this system. wikipedia.orgwikiwand.com Specifically, ethanolamine (B43304) has been shown to be an effective co-catalyst when used in conjunction with copper nitrate. google.com The molar ratio of the copper catalyst to the amine co-catalyst is a crucial parameter for reaction optimization. google.com

The use of a solvent is also a key aspect of optimizing the reaction. Solvents such as C3 to C5 alkanenitriles, like acetonitrile (B52724), have been found to be effective. smolecule.comgoogle.com In one documented method, the reaction of 1,1-dichloroethene with carbon tetrachloride in the presence of a copper chloride catalyst and acetonitrile as the solvent led to a product yield of over 91%. smolecule.com Optimization of these parameters, including temperature, catalyst and co-catalyst choice and concentration, and solvent, is necessary to maximize the yield of this compound while minimizing the formation of undesirable byproducts such as 1,1,1,3,3,5,5,5-octachloropentane. smolecule.com

Research Findings on Synthetic Methodologies

| Synthetic Approach | Reactants | Catalyst/Conditions | Key Findings/Yield | Citations |

|---|---|---|---|---|

| Direct Chlorination | 1,1,3,3-tetrachloropropane and/or 1,1,1,3-tetrachloropropane, Chlorine | 80-100 °C | Proceeds through a 1,1,1,3,3-pentachloropropane intermediate. | wikipedia.orgwikiwand.com |

| Addition Reaction (Telomerization) | Carbon tetrachloride, 1,1-dichloroethene | Copper(I) chloride and Copper(II) chloride (1:1 mixture), 130–133 °C, 20 hours | 71% yield. | google.com |

| Addition Reaction (Telomerization) | 1,1-dichloroethene, Carbon tetrachloride | Copper chloride catalyst, Acetonitrile solvent | Yields exceeding 91% under optimized conditions. | smolecule.com |

| Addition Reaction (Telomerization) | Vinylidene chloride, Carbon tetrachloride | Copper nitrate and Ethanolamine | Improves the conversion rate to this compound. | google.com |

Vapor-Phase Synthesis Techniques

Detailed research findings and established methodologies for the vapor-phase synthesis of this compound are not extensively reported in the available scientific literature. The primary focus of vapor-phase or gas-phase reactions involving this compound is its use as a starting material or intermediate for producing other chemicals, such as 1,1,1,3,3,3-hexafluoropropane (B1216460). smolecule.com For instance, the gas-phase fluorination of this compound with hydrogen fluoride (B91410) at elevated temperatures (250-400 °C) is a common method for synthesizing fluorinated derivatives. smolecule.com

Liquid-Phase Synthesis Techniques

Liquid-phase synthesis represents the most common and well-documented approach to producing this compound. These methods typically involve the telomerization reaction of carbon tetrachloride with 1,1-dichloroethene (vinylidene chloride) in the presence of a catalyst.

One of the principal methods involves reacting carbon tetrachloride and 1,1-dichloroethene at temperatures ranging from 80 to 150 °C. wikipedia.org This reaction is facilitated by a copper-based catalyst, such as copper(I) chloride or copper(II) chloride, sometimes in conjunction with an amine co-catalyst. wikipedia.org

Further research has explored optimizing this catalytic process. A Chinese patent details a production method using a catalyst system composed of copper nitrate and ethanolamine. google.com In this process, the reactants are mixed in a solvent and heated to between 120-150 °C for 4 to 6 hours, after which the product is purified by reduced pressure distillation. google.com Another study reports a 71% yield when using a 1:1 mixture of copper(I) chloride and copper(II) chloride at a reaction temperature of 130-133 °C for 20 hours. google.com A lower yield of 30% was reported when using cuprous chloride as the catalyst with isopropylamine (B41738) as a co-catalyst in a 1,2-dichloroethane (B1671644) solvent at 80 °C for 8 hours. google.com

The original synthesis, reported by Davis and Whaley in 1950, also employed a liquid-phase technique. Their method involved the reaction of 1,1,3,3-tetrachloropropane or 1,1,1,3-tetrachloropropane with chlorine gas at a temperature of 80-100 °C. wikipedia.org

Interactive Data Table: Liquid-Phase Synthesis of this compound

| Reactants | Catalyst System | Temperature (°C) | Duration (hours) | Yield (%) | Reference |

| Carbon Tetrachloride, 1,1-Dichloroethene | Copper(I) Chloride / Copper(II) Chloride | 80-150 | Not Specified | Quantitative | wikipedia.org |

| Carbon Tetrachloride, 1,1-Dichloroethene | Copper Nitrate, Ethanolamine | 120-150 | 4-6 | Not Specified | google.com |

| Carbon Tetrachloride, 1,1-Dichloroethene | Copper(I) Chloride, Copper(II) Chloride (1:1) | 130-133 | 20 | 71 | google.com |

| Carbon Tetrachloride, 1,1-Dichloroethene | Cuprous Chloride, Isopropylamine | 80 | 8 | 30 | google.com |

| 1,1,3,3-Tetrachloropropane, Chlorine | None Specified | 80-100 | Not Specified | Not Specified | wikipedia.org |

| 1,1,1,3-Tetrachloropropane, Chlorine | None Specified | 80-100 | Not Specified | Not Specified | wikipedia.org |

Chemical Reactivity and Transformation Pathways of 1,1,1,3,3,3 Hexachloropropane

Halogen Exchange Reactions

Halogen exchange reactions are a cornerstone of the reactivity of 1,1,1,3,3,3-hexachloropropane, providing a primary route to valuable fluorinated analogues.

The gas-phase fluorination of this compound using hydrogen fluoride (B91410) (HF) is a significant industrial process. wikipedia.orginnospk.com This reaction is typically performed at elevated temperatures, generally ranging from 200°C to 400°C. wikipedia.orggoogle.com The process relies on a catalyst, often trivalent chromium, such as chromium(III) chloride (CrCl₃), which may be supported on carbon. wikipedia.orginnospk.com The catalyst's role is crucial for facilitating the exchange of chlorine atoms for fluorine atoms with high efficiency. google.com Research has shown that catalysts based on trivalent chromium can achieve high selectivity, upwards of 95%, for the desired fluorinated products. google.com

The catalytic fluorination of this compound is the principal method for manufacturing 1,1,1,3,3,3-hexafluoropropane (B1216460) (HFC-236fa). wikipedia.orgwikipedia.orginnospk.com This synthesis involves reacting hexachloropropane with hydrogen fluoride in the gas phase in the presence of a trivalent chromium catalyst. wikipedia.org The reaction effectively substitutes all six chlorine atoms with fluorine atoms to yield the perfluorinated analogue. smolecule.combiocompare.com

Similarly, this compound serves as a starting material in pathways to produce partially fluorinated compounds like 1,1,1,3,3-pentafluoropropane (B1194520) (HFC-245fa). One documented method involves the fluorination of this compound to create an intermediate, 1,1,1,3,3-pentafluoro-3-chloropropane, which is subsequently reduced with hydrogen to yield the final product. googleapis.com

Nucleophilic Substitution Mechanisms

As a halogenoalkane, this compound is susceptible to nucleophilic substitution reactions. This reactivity stems from the polar nature of the carbon-chlorine (C-Cl) bonds. The high electronegativity of the chlorine atoms creates a partial positive charge (δ+) on the carbon atoms, making them electrophilic and thus targets for attack by nucleophiles. savemyexams.comyoutube.com A nucleophile, which is a species with a lone pair of electrons, attacks the δ+ carbon atom, leading to the displacement of a chlorine atom as a chloride ion (Cl⁻). savemyexams.comyoutube.com

The specific mechanism (Sₙ1 or Sₙ2) depends on the structure of the halogenoalkane. savemyexams.com For this compound, the carbon atoms bonded to the chlorine atoms are primary, as they are only attached to one other carbon atom (the central CH₂ group). Primary halogenoalkanes typically undergo Sₙ2 reactions, which involve a single, concerted step where the nucleophile attacks as the leaving group departs. savemyexams.com However, the significant steric hindrance from the three chlorine atoms on each terminal carbon could potentially influence the reaction pathway.

Gas-Phase Reactions

The behavior of this compound in the gas phase, particularly its reactions with atmospheric radicals, is important for understanding its environmental fate.

Volatile organic compounds (VOCs) in the troposphere are primarily transformed through reactions with hydroxyl (OH) radicals. copernicus.org The kinetics of the reaction between a VOC and OH radicals determine its atmospheric lifetime. For alkanes, these reaction rates are often temperature-dependent and can be described by a three-parameter expression, k = CTⁿe⁻ᴰ/ᵀ. copernicus.org While specific kinetic data for the reaction of this compound with OH radicals is not detailed in the provided results, the general principles of such reactions are well-established for other halogenated hydrocarbons. rsc.orgnih.gov These studies often show complex temperature dependencies, sometimes exhibiting a "V-shaped" curve where the rate constant first decreases and then increases with temperature. rsc.orgnih.gov

Thermal Decomposition Pathways and Byproduct Formation

The thermal decomposition, or pyrolysis, of chlorinated hydrocarbons can lead to the formation of various byproducts. For instance, the thermal decomposition of related compounds like trichloroethylene (B50587) at high temperatures (above 700°C) results in a mixture of smaller chlorinated molecules, including dichloroethylene, tetrachloroethylene, carbon tetrachloride, and chloroform. chemicalbook.com It is plausible that the thermal decomposition of this compound would proceed through the cleavage of C-C and C-Cl bonds, leading to the formation of various smaller chlorinated radical fragments. These fragments could then recombine to form a range of stable chlorinated byproducts. epo.orggoogleapis.com The specific products formed would depend on the decomposition conditions, such as temperature and the presence of other substances.

Interactive Data Table: Key Reactions of this compound

| Reaction Type | Reactants | Catalyst/Conditions | Major Product(s) | Citation |

| Catalytic Fluorination | This compound, Hydrogen Fluoride | Chromium(III) Chloride, 200-400°C, Gas Phase | 1,1,1,3,3,3-Hexafluoropropane | wikipedia.orginnospk.comgoogle.com |

| Partial Fluorination/Reduction | This compound, Hydrogen Fluoride, then Hydrogen | Not specified | 1,1,1,3,3-Pentafluoropropane | googleapis.com |

| Nucleophilic Substitution | This compound, Nucleophile (e.g., OH⁻) | Polar C-Cl bond facilitates attack | Substituted propane (B168953) | savemyexams.comyoutube.com |

| Thermal Decomposition | This compound | High Temperature (Pyrolysis) | Various chlorinated byproducts | epo.orggoogleapis.com |

Computational and Theoretical Investigations of 1,1,1,3,3,3 Hexachloropropane

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations are fundamental to modern chemical research, offering insights into electronic structure and molecular properties. qulacs.org For complex halogenated molecules such as 1,1,1,3,3,3-hexachloropropane, Density Functional Theory (DFT) has become a particularly valuable method. jussieu.fr DFT allows for the calculation of a molecule's electronic structure, which in turn can be used to predict a wide range of properties. jussieu.fr

While specific DFT studies focused solely on this compound are not detailed in the provided results, the methodology is well-established for analogous compounds. For instance, DFT calculations, using functionals like B3LYP with basis sets such as 6-31G(2df,p), have been employed to predict the vibrational spectra and conformational energetics of similar halogenated propanes. Such calculations can also be used to corroborate experimental data from techniques like NMR spectroscopy by predicting chemical shifts. These computational approaches provide a theoretical framework for understanding the molecule's behavior and properties based on its fundamental quantum mechanics. qulacs.org

Molecular Structure and Conformation Analysis

The molecular structure of this compound consists of a three-carbon propane (B168953) backbone with two hydrogen atoms on the central carbon (C2) and three chlorine atoms on each of the terminal carbons (C1 and C3). wikipedia.org This arrangement gives it the chemical formula C₃H₂Cl₆. wikipedia.org

Table 1: Computed Molecular Identifiers and Properties for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₃H₂Cl₆ wikipedia.org |

| IUPAC Name | This compound wikipedia.org |

| InChI Key | BBEAZDGZMVABIC-UHFFFAOYSA-N wikipedia.org |

| SMILES | C(C(Cl)(Cl)Cl)C(Cl)(Cl)Cl wikipedia.org |

| Molecular Weight | 250.77 g/mol wikipedia.org |

| Monoisotopic Mass | 247.82877 Da uni.lu |

This table contains data sourced from PubChem and Wikipedia. wikipedia.orguni.lu

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, rotation around the C1-C2 and C2-C3 bonds leads to different conformers. The significant steric bulk of the six chlorine atoms plays a major role in determining the preferred conformations. Theoretical studies on related molecules, like 1,1,3,3-tetrachloropropane (B154969), have shown that conformations with parallel (1:3) chlorine-chlorine interactions are energetically unfavorable and thus restricted. researchgate.net Similarly, quantum mechanical studies on 2-chloro-1,1,1,3,3,3-hexafluoropropane (B1595698) have identified multiple stable conformers within a narrow energy window, with one dominant low-energy conformation. It is expected that this compound would exhibit similar conformational behavior, with a few low-energy staggered conformations predominating to minimize the repulsive interactions between the bulky trichloromethyl (-CCl₃) groups.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a key tool for elucidating the step-by-step pathways of chemical reactions. By modeling reactants, products, intermediates, and transition states, chemists can gain a detailed understanding of how a reaction proceeds. For halogenated hydrocarbons, these models can explain selectivity and reactivity patterns.

For example, in related chlorinated propanes, computational models have shown that the strong electron-withdrawing effect of chlorine atoms significantly influences reactivity, directing subsequent substitutions to specific positions on the carbon backbone. smolecule.com This principle is crucial for understanding reactions involving this compound, such as its potential further chlorination or its use as a precursor in other syntheses. One notable application is its role as an intermediate in the manufacture of 1,1,1,3,3,3-hexafluoropropane (B1216460) (HFC-236fa) through reaction with hydrogen fluoride (B91410). wikipedia.org Computational modeling can be used to investigate the mechanism of this fluorination reaction, which may proceed via a radical chain mechanism when catalyzed, as seen in similar fluorination processes.

Energetics and Transition State Studies

The study of reaction energetics (the energy changes that occur during a reaction) and the characterization of transition states (the highest energy point along a reaction pathway) are essential for predicting reaction rates and feasibility. Computational methods are extensively used to calculate these parameters.

For instance, DFT calculations on the related compound 2-chloro-1,1,1,3,3,3-hexafluoropropane have been used to determine the relative energies of its different conformers, providing insight into their relative populations at equilibrium. Similar calculations for this compound and its reaction intermediates would allow for the mapping of potential energy surfaces for reactions such as dechlorination or fluorination. By identifying the transition state structures and their corresponding activation energies, researchers can predict which reaction pathways are most favorable. These theoretical studies on energy landscapes are critical for optimizing reaction conditions to favor the formation of desired products, such as in the synthesis of HFC-236fa. wikipedia.org

Applications As a Chemical Intermediate and Reagent

Precursor in Fluorocarbon Synthesis

The most significant application of 1,1,1,3,3,3-Hexachloropropane is as a key intermediate in the production of hydrofluorocarbons (HFCs) and hydrochlorofluorocarbons (HCFCs). These fluorinated compounds are valued for their thermodynamic properties in applications like refrigeration and fire suppression. The primary method for this transformation is the reaction of this compound with hydrogen fluoride (B91410) (HF). wikipedia.org

The synthesis of 1,1,1,3,3,3-Hexafluoropropane (B1216460) (HFC-236fa), a notable fire suppressant and refrigerant, is a prime example. This process involves the gas-phase reaction of this compound with HF at elevated temperatures, typically between 250°C and 400°C, in the presence of a trivalent chromium catalyst. innospk.com

Furthermore, by adjusting reaction conditions and catalysts, this compound can be selectively fluorinated to produce various other valuable compounds. For instance, using an antimony pentachloride (SbCl₅) catalyst with hydrogen fluoride, it can be converted into 1-chloro-1,1,3,3,3-pentafluoropropane (B1596418) (HCFC-235fa). The process can also yield 1,1-dichloro-1,3,3,3-tetrafluoropropane (B1295135) (HCFC-234fb) under specific conditions. Another important derivative, 2-Chloro-1,1,1,3,3,3-hexafluoropropane (B1595698) (HCFC-226da), is also synthesized from this compound using chromium-based catalysts.

Table 1: Fluorocarbon Synthesis Reactions from this compound

| Product | Reagent | Catalyst/Conditions | Source |

|---|---|---|---|

| 1,1,1,3,3,3-Hexafluoropropane (HFC-236fa) | Hydrogen Fluoride (HF) | Trivalent Chromium Catalyst, 250-400°C | innospk.com |

| 2-Chloro-1,1,1,3,3,3-hexafluoropropane (HCFC-226da) | Hydrogen Fluoride (HF) | Chromium-based catalysts (e.g., Cr₂O₃), 200–300°C | |

| 1-chloro-1,1,3,3,3-pentafluoropropane (HCFC-235fa) | Hydrogen Fluoride (HF) | Antimony Pentachloride (SbCl₅) | |

| 1,1,1,3,3-pentafluoro-3-chloropropane | Hydrogen Fluoride (HF) | Not specified |

Role in Organic Synthesis beyond Fluorocarbons

While its role in fluorocarbon production is predominant, this compound also serves as an intermediate in the synthesis of other organic compounds. It is cited as a raw material for a range of fine and specialty chemicals. lookchem.com Its reactivity allows it to be a starting point for producing other chlorinated compounds. smolecule.com The telomerization process used to create this compound can also be adapted to generate higher chlorinated alkanes. wikipedia.org According to chemical suppliers, its applications as a fine chemical intermediate include the synthesis of pesticides, surfactants, and polymer monomers. lookchem.com

The derivatives of this compound are valuable in producing advanced, high-performance materials and have been explored for pharmaceutical applications. lookchem.com The high fluorine content of its derivatives, such as 2-Chloro-1,1,1,3,3,3-hexafluoropropane (HCFC-226da), makes them valuable precursors for specialty chemicals used in various industrial processes. The versatility and stability of the fluorinated propane (B168953) backbone derived from this compound make it a target for creating complex molecules with potential biological activity. sigmaaldrich.com

Solvent Applications in Polymer Processing

Some isomers of hexachloropropane are used as industrial solvents; for instance, 1,1,2,2,3,3-Hexachloropropane (B97311) is noted for its use as a solvent. cymitquimica.com Additionally, 1,1,1,2,3,3-Hexachloropropane can be employed as a diluent in liquid-phase reactions. biosynth.comcymitquimica.com However, specific evidence detailing the use of this compound as a solvent directly in polymer processing is not extensively documented in available research.

Environmental Transformation and Fate Chemical Perspective

Atmospheric Degradation Processes

The primary mechanism for the atmospheric degradation of alkanes and haloalkanes is through reactions with photochemically generated free radicals, most notably the hydroxyl (OH) radical. This process typically involves the abstraction of a hydrogen atom from the molecule, initiating a chain reaction that leads to its breakdown.

Cl₃C-CH₂-CCl₃ + •OH → Cl₃C-ĊH-CCl₃ + H₂O

The resulting hexachloropropyl radical is then expected to react rapidly with molecular oxygen (O₂) to form a peroxy radical (Cl₃C-CH(OO•)-CCl₃), which undergoes further complex reactions, ultimately leading to the formation of smaller, more oxidized compounds and contributing to the formation of photochemical smog.

The atmospheric lifetime of a compound is largely determined by the rate of its reaction with OH radicals. Although a specific lifetime for 1,1,1,3,3,3-hexachloropropane has not been published, data from analogous compounds can provide an estimate. For instance, many halogenated alkanes have atmospheric lifetimes ranging from days to years, depending on their specific structure and reactivity with OH radicals. Highly chlorinated compounds are often more resistant to degradation than their less chlorinated counterparts.

Persistence Characteristics in Abiotic Systems

Based on its chemical structure and the degradation pathways discussed, this compound is expected to be a persistent compound in the environment. Its persistence stems from its resistance to the primary abiotic degradation mechanisms.

Atmospheric Persistence: While reaction with OH radicals is the main removal mechanism from the atmosphere, the rate is likely to be slow, leading to a potentially significant atmospheric lifetime and allowing for long-range transport.

Aquatic and Soil Persistence: The compound's high resistance to both hydrolysis and photolysis indicates that it will persist for extended periods in water, soil, and sediment. Chlorinated paraffins, a related class of compounds, are known for their persistence and ability to accumulate in the environment.

The combination of slow atmospheric degradation and very slow degradation in soil and water suggests that this compound, if released into the environment, would have a long environmental residence time.

Table of Abiotic Fate Properties for Chlorinated Alkanes (Analogues)

This table presents data for related chlorinated compounds to provide context for the expected behavior of this compound, for which specific experimental data is limited.

| Compound | Degradation Pathway | Half-Life/Rate Constant | Environmental Compartment |

| 1,3-Dichloropropene | Hydrolysis | 4.6 days (at 25°C, pH 7) | Soil |

| Chlorinated Paraffins (general) | Overall Degradation | Considered persistent and resistant to degradation | General Environment |

| Various Alkanes | Reaction with OH Radicals | Rate constants vary widely (e.g., Propane (B168953): 7.2±1.1 x 10⁸ dm³ mol⁻¹ s⁻¹) | Atmosphere |

Analytical Methodologies for 1,1,1,3,3,3 Hexachloropropane Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of halogenated hydrocarbons like 1,1,1,3,3,3-Hexachloropropane. It allows for the separation of the target analyte from byproducts, starting materials, and other impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound analysis, GC-MS is invaluable for identifying reaction products and monitoring the presence of chlorinated intermediates during synthesis. google.com

The gas chromatograph separates the components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. Following separation, the mass spectrometer fragments the eluted molecules and sorts the resulting ions by their mass-to-charge ratio, generating a unique mass spectrum that acts as a chemical fingerprint. This allows for the unambiguous identification of this compound, even in complex mixtures. innovareacademics.ingoogle.com The technique is also used to identify other products in reaction mixtures. google.com

Table 1: GC-MS Parameters for Halogenated Compound Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | DB-5MS (30 m x 0.25 mm) | Separation of volatile compounds. |

| Injection Mode | Splitless | To enhance sensitivity for trace-level components. tdi-bi.com |

| Oven Program | Temperature-programmed | To ensure efficient separation of compounds with different boiling points. tdi-bi.com |

| Ionization Mode | Electron Ionization (EI) | Standard method for generating reproducible mass spectra. |

| Detector | Mass Spectrometer | Provides mass information for structural identification. google.com |

Gas Chromatography with an Electron Capture Detector (GC-ECD) is a highly selective and sensitive technique for detecting compounds with electronegative functional groups, such as halogens. scioninstruments.comchromatographyonline.com This makes it exceptionally well-suited for the analysis of this compound and other chlorinated hydrocarbons. tdi-bi.comscioninstruments.com The ECD is particularly effective for trace-level quantification in environmental and industrial samples. scioninstruments.comceda.ac.uk

The detector operates by measuring a decrease in the detector's background current caused by the capture of electrons by the halogenated analyte as it passes through the detector cell. chromatographyonline.com This response is highly specific to electronegative compounds, providing excellent selectivity. scioninstruments.com For quantitative analysis, a calibration curve is typically established for each set of samples due to the detector's limited linear range. tdi-bi.com

Impurity Profiling and Quantitative Analysis

Impurity profiling is a critical aspect of chemical analysis, as the presence of impurities can significantly affect the properties and reactivity of a chemical. For this compound, which is a key intermediate in the synthesis of other compounds like 1,1,1,3,3,3-hexafluoropropane (B1216460) (HFC-236fa), a thorough understanding of its impurity profile is essential. google.com

Quantitative analysis of halogenated compounds can present challenges. Traditional GC methods may be inadequate for identifying non-volatile or thermally unstable impurities. researchgate.netnih.govacs.org Therefore, a combination of analytical techniques is often employed. GC-MS can be used to identify and quantify volatile impurities, while other methods may be needed for less volatile byproducts. The quantitative determination of halogenated compounds often requires the development of specific and validated analytical methods, sometimes involving derivatization to improve detection and stability. nih.govacs.orgacs.org

Method Validation Protocols in Chemical Analysis

To ensure that the analytical data for this compound is accurate, reliable, and reproducible, the employed methods must be properly validated. researchgate.net Method validation is a process that demonstrates that an analytical procedure is suitable for its intended purpose. nih.gov

Key validation parameters include:

Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components. nih.gov

Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). acs.orgnih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. acs.orgnih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

These validation protocols are universally applicable and essential for any quantitative analysis of this compound, whether for quality control, research, or regulatory purposes. acs.org

Advanced Research on Analogues and Isotopologues of 1,1,1,3,3,3 Hexachloropropane

Synthesis and Characterization of Isotopically Labeled 1,1,1,3,3,3-Hexachloropropane (e.g., ¹³C-labeled)

The study of reaction mechanisms and the environmental fate of chlorinated hydrocarbons often employs isotopically labeled compounds. The synthesis of labeled this compound, particularly with carbon-13 (¹³C), provides a powerful tool for such investigations.

Synthesis and Availability

Commercially available this compound-[¹³C₃] serves as a key isotopically labeled analogue of the parent compound. biocompare.com This material is typically offered with high isotopic purity, often around 99 atom % ¹³C. sigmaaldrich.com The linear formula is represented as Cl₃¹³C¹³CH₂¹³CCl₃, indicating that all three carbon atoms in the propane (B168953) chain are ¹³C isotopes. sigmaaldrich.com The synthesis of such compounds generally involves multi-step processes starting from simple, commercially available ¹³C-labeled precursors. acs.org One of the primary applications for this labeled compound is in the synthesis of ¹³C-labeled 1,1,1,3,3,3-hexafluoropropane (B1216460) (HFC-236fa), which is achieved through the reaction of the labeled hexachloropropane with hydrogen fluoride (B91410). biocompare.com

While specific synthesis routes for ¹³C-labeled this compound are proprietary, general methods for isotopic labeling of chlorinated alkanes can be inferred. These often involve using labeled starting materials in established synthesis pathways. For instance, the synthesis of this compound itself can be achieved by the addition reaction of carbon tetrachloride (CCl₄) and 1,1-dichloroethene (Cl₂C=CH₂) with a copper-based catalyst. wikipedia.org A labeled version could theoretically be produced by utilizing [¹³C]carbon tetrachloride or labeled 1,1-dichloroethene in this process.

Characterization

Characterization of isotopically labeled compounds is crucial to confirm the position and extent of labeling. The primary techniques for characterizing ¹³C-labeled this compound include:

Mass Spectrometry (MS): This technique confirms the incorporation of the heavier isotope by identifying the corresponding increase in molecular weight. The molecular weight of the unlabeled compound is approximately 250.77 g/mol , while the [¹³C₃] version has a molecular weight of about 253.74 g/mol . sigmaaldrich.comwikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is a definitive method for determining the exact location of the ¹³C atoms within the molecule. While a spectrum for the fully labeled compound is not publicly available, the ¹³C NMR spectrum of unlabeled this compound shows distinct peaks for the C1/C3 carbons and the C2 carbon, which would be present and potentially show complex splitting patterns in the labeled analogue. spectrabase.com

Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS): This advanced analytical technique is particularly useful for studying environmental samples and reaction products, allowing for precise measurement of isotope ratios in small quantities of the compound. mdpi.com

The use of deuterated (²H) and chlorine (³⁷Cl) isotopes also represents a valuable strategy in studying chlorinated propanes, providing insights into reaction kinetics and mechanisms by tracking specific atoms through transformations. mdpi.comcymitquimica.com

Table 1: Properties of this compound and its ¹³C-labeled Isotopologue

| Property | This compound | This compound-[¹³C₃] |

|---|---|---|

| Chemical Formula | C₃H₂Cl₆ | [¹³C]₃H₂Cl₆ |

| Molecular Weight (g/mol) | 250.77 wikipedia.org | 253.74 biocompare.comsigmaaldrich.com |

| CAS Number | 3607-78-1 wikipedia.org | 1173023-67-0 sigmaaldrich.com |

| Isotopic Purity | Natural Abundance | Typically ≥99 atom % ¹³C biocompare.comsigmaaldrich.com |

| Primary Use of Labeled Form | Intermediate for HFCs wikipedia.org | Synthesis of ¹³C-labeled HFC-236fa biocompare.com |

Comparative Studies with Isomeric Hexachloropropanes

There are four structural isomers of hexachloropropane with the chemical formula C₃H₂Cl₆. wikipedia.orgwikipedia.org These isomers exhibit different physical and chemical properties due to the distinct arrangement of chlorine atoms on the propane backbone. smolecule.com A comparative analysis of these isomers highlights the impact of molecular structure on their characteristics.

The four isomers are:

this compound

1,1,1,2,3,3-Hexachloropropane

1,1,2,2,3,3-Hexachloropropane (B97311)

1,1,1,2,2,3-Hexachloropropane

Structural and Physical Property Comparison

The symmetrical substitution in this compound and 1,1,2,2,3,3-hexachloropropane contrasts with the asymmetrical chlorination of the other two isomers. This difference in symmetry and chlorine distribution influences intermolecular forces, leading to variations in properties like boiling point and density.

For instance, this compound has a boiling point of 206 °C. wikipedia.org In contrast, 1,1,2,2,3,3-hexachloropropane, which also has a symmetrical but different chlorine arrangement, has a slightly higher boiling point, reported around 219-222 °C. epa.gov The high degree of chlorination in all isomers results in high densities, significantly greater than water. wikipedia.orgsmolecule.com

Spectroscopic techniques are essential for differentiating these isomers. ¹H and ¹³C NMR spectroscopy can distinguish them based on the chemical shifts and splitting patterns that arise from the unique chemical environment of each proton and carbon atom. Mass spectrometry can also be used, as the fragmentation patterns will differ based on the stability of the carbocation fragments formed upon ionization and cleavage, with asymmetric isomers potentially showing different dominant ion peaks compared to symmetric ones.

Table 2: Comparison of Hexachloropropane Isomers

| Isomer Name | CAS Number | Molecular Structure | Reported Boiling Point (°C) | Reported Density (g/cm³) |

|---|---|---|---|---|

| This compound | 3607-78-1 wikipedia.org | Cl₃C-CH₂-CCl₃ wikipedia.org | 206 wikipedia.org | 1.68 wikipedia.org |

| 1,1,1,2,3,3-Hexachloropropane | 5406-70-2 biosynth.com | Cl₃C-CHCl-CHCl₂ | Est. >200 | Not explicitly reported |

| 1,1,2,2,3,3-Hexachloropropane | 15600-01-8 epa.gov | Cl₂CH-CCl₂-CHCl₂ smolecule.com | 219 - 222 epa.gov | 1.69 - 1.73 smolecule.comepa.gov |

| 1,1,1,2,2,3-Hexachloropropane | 24425-97-6 chemsrc.com | Cl₃C-CCl₂-CH₂Cl nih.gov | Data not readily available | Data not readily available |

Structure-Reactivity Relationships within Chlorinated Propanes

Influence of Chlorine Substitution on C-H Bond Reactivity

In alkanes, the reactivity of hydrogen atoms towards radical abstraction follows the order: tertiary (3°) > secondary (2°) > primary (1°). libretexts.orgmsu.edu This is because the resulting alkyl radical stability follows the same trend. For example, the light-induced chlorination of propane at 25 °C yields 55% 2-chloropropane (B107684) and 45% 1-chloropropane, even though there are six primary hydrogens and only two secondary hydrogens. msu.edulibretexts.org This demonstrates the higher inherent reactivity of the secondary C-H bonds.

The introduction of chlorine atoms significantly alters this relationship. Chlorine atoms are strongly electron-withdrawing, which affects the strength of adjacent C-H bonds. This can either increase or decrease reactivity at specific sites depending on the reaction type. In gas-phase reactions with hydroxyl (OH) radicals, a key atmospheric removal process, the rate constants for chlorinated propanes decrease as the degree of chlorination increases. rsc.orgresearchgate.net

A study on the reaction rates of OH radicals with various chlorinated propanes provided the following Arrhenius expressions (in cm³ molecule⁻¹ s⁻¹): rsc.org

1-Chloropropane: k₁ = (5.7 ± 1.0) × 10⁻¹² exp[ - (526 ± 53)/T]

2-Chloropropane: k₂ = (2.4 ± 0.6) × 10⁻¹² exp[ - (365 ± 66)/T]

1,2-Dichloropropane: k₃ = (2.1 ± 0.5) × 10⁻¹² exp[ - (453 ± 76)/T]

1,2,3-Trichloropropane: k₄ = (1.5 ± 0.5) × 10⁻¹² exp[ - (350 ± 100)/T]

These data show that increasing the number of chlorine atoms generally slows the rate of hydrogen abstraction by OH radicals. For this compound, the only available hydrogens are on the central carbon (C2), which are flanked by two -CCl₃ groups. The strong inductive effect of these groups makes these hydrogens less susceptible to abstraction compared to those in less chlorinated propanes, contributing to the compound's relative stability.

Reaction Pathways

The structure of a chlorinated propane dictates its potential reaction pathways.

Substitution: For saturated compounds like hexachloropropanes, further reaction often involves the substitution of the remaining hydrogen atoms, although this becomes progressively more difficult with increased chlorination. msu.edu

Elimination: Under certain conditions (e.g., with a strong base), dehydrochlorination can occur to form chlorinated propenes. The feasibility of this pathway depends on the presence of a hydrogen atom and a chlorine atom on adjacent carbons (vicinal arrangement).

Reductive Dechlorination: In anaerobic environments, microorganisms can mediate the removal of chlorine atoms. microbe.com The position of the chlorine atoms influences the efficiency and products of this biodegradation pathway.

Future Directions in Chemical Research on 1,1,1,3,3,3 Hexachloropropane

Exploration of Novel Synthetic Pathways

The traditional synthesis of 1,1,1,3,3,3-hexachloropropane involves the telomerization of 1,1-dichloroethene (vinylidene chloride) with carbon tetrachloride. wikipedia.org This process is typically carried out at elevated temperatures (80-150 °C) and utilizes a copper-based catalyst. wikipedia.org While effective, the quest for more efficient, selective, and environmentally benign synthetic routes remains a key focus of future research.

A promising area of exploration lies in the development of enhanced catalytic systems for the telomerization reaction. Recent innovations have demonstrated that a catalyst system composed of copper nitrate (B79036) and ethanolamine (B43304) can significantly improve the conversion rate of this reaction. google.com This approach not only offers the potential for higher yields but also opens the door for milder reaction conditions, thereby reducing energy consumption and the formation of unwanted byproducts. google.com

Future research is anticipated to focus on several key areas to further refine the synthesis of this compound:

Catalyst Design: The design of novel, highly active, and recyclable catalysts is a paramount objective. This includes the exploration of different metal centers, ligand modifications, and the use of supported catalysts to enhance stability and ease of separation.

Solvent Effects: A deeper understanding of the role of the solvent in the telomerization reaction could lead to the identification of more effective and greener solvent systems.

Process Intensification: The investigation of continuous flow reactors and other process intensification technologies could offer significant advantages in terms of efficiency, safety, and scalability compared to traditional batch processes.

A comparative overview of traditional and emerging synthetic approaches is presented in the table below.

| Synthetic Pathway | Reactants | Catalyst/Conditions | Reported Yield/Efficiency | Reference |

| Traditional Telomerization | 1,1-Dichloroethene, Carbon Tetrachloride | Copper(I) chloride or Copper(II) chloride, 80-150 °C | Quantitative | wikipedia.org |

| Improved Telomerization | 1,1-Dichloroethene, Carbon Tetrachloride | Copper nitrate and ethanolamine | Improved conversion rate | google.com |

| Chlorination | 1,1,3,3-Tetrachloropropane (B154969) and/or 1,1,1,3-Tetrachloropropane (B89638), Chlorine | 80-100 °C | Not specified | wikipedia.org |

Development of New Catalytic Systems for Transformations

The transformation of this compound into other valuable chemical entities is a cornerstone of its utility. The development of new and improved catalytic systems for these transformations is a vibrant area of research, with a focus on enhancing selectivity, increasing reaction rates, and utilizing more sustainable catalytic materials.

The most significant transformation of this compound is its conversion to 1,1,1,3,3,3-hexafluoropropane (B1216460) (HFC-236fa), a compound used as a fire suppressant, refrigerant, and foaming agent. wikipedia.orginnospk.com This reaction is typically performed in the gas phase at high temperatures (250-400 °C) using a trivalent chromium catalyst. innospk.comsmolecule.com Future research in this area is likely to concentrate on:

Catalyst Optimization: Developing more robust and long-lasting chromium-based catalysts, potentially through the use of different supports or promoters to improve performance and reduce deactivation.

Alternative Catalysts: Investigating non-chromium-based catalysts to mitigate potential environmental and health concerns associated with chromium.

Another important class of transformations is hydrodechlorination, which involves the replacement of chlorine atoms with hydrogen. While not a direct synthesis of a commercial product from this compound, the development of effective catalysts for this process is crucial for the remediation of chlorinated hydrocarbon waste streams and could be applied to the selective transformation of this compound. Research in the broader field of hydrodechlorination has identified promising catalytic systems, including:

Palladium-based catalysts: Palladium supported on activated carbon (Pd/AC) has shown high efficiency for the hydrodechlorination of various chlorinated organic compounds. mdpi.com

Bimetallic catalysts: Systems such as Pt-Sn have been investigated for their catalytic activity in dehydrogenation and related reactions, suggesting their potential for selective transformations of polychlorinated alkanes. osti.gov

The table below summarizes key catalytic systems for the transformation of this compound and related compounds.

| Transformation | Starting Material | Catalyst System | Product | Reference |

| Fluorination | This compound | Trivalent chromium catalyst | 1,1,1,3,3,3-Hexafluoropropane | innospk.comsmolecule.com |

| Hydrodechlorination | Chlorinated organic compounds | Palladium on activated carbon (Pd/AC) | Dechlorinated hydrocarbons | mdpi.com |

| Dehydrogenation | Propane (B168953) | Platinum-Tin (Pt-Sn) bimetallic | Propene | osti.gov |

Advanced Mechanistic Studies on Chemical Reactivity

A fundamental understanding of the chemical reactivity of this compound is essential for the rational design of new synthetic pathways and catalytic systems. Advanced mechanistic studies, combining experimental and computational approaches, are poised to provide deeper insights into the factors that govern its reactions.

The reactivity of this compound is largely dictated by the presence of the six chlorine atoms, which create highly electrophilic carbon centers and influence the acidity of the methylene (B1212753) protons. Future research in this area is expected to focus on:

Reaction Intermediates: The identification and characterization of transient intermediates, such as radicals and carbanions, that are formed during its transformations. Isotope labeling studies, using compounds like this compound-¹³C₃, can be instrumental in tracing reaction pathways. sigmaaldrich.com

Computational Modeling: The use of density functional theory (DFT) and other computational methods to model reaction pathways, calculate activation energies, and predict the influence of different catalysts and reaction conditions. These studies can provide a detailed, atomistic-level understanding of the reaction mechanisms.

Kinetics and Thermodynamics: Detailed kinetic studies to determine reaction rates and the influence of various parameters, coupled with thermodynamic analysis, will provide a comprehensive picture of the reaction landscape.

For example, the telomerization reaction to form this compound is known to proceed via a radical mechanism. google.com A deeper understanding of the initiation, propagation, and termination steps of this radical chain reaction could lead to better control over the reaction and the minimization of side products. Similarly, understanding the mechanism of nucleophilic substitution reactions on the chlorinated carbon atoms is crucial for developing new synthetic applications.

Applications in Emerging Chemical Technologies

While the primary application of this compound has been as a precursor to HFC-236fa, its unique chemical structure makes it a potentially valuable building block in a variety of emerging chemical technologies. wikipedia.org

Future research is exploring the use of this compound and its derivatives in:

Advanced Materials: The high chlorine content of the molecule can impart desirable properties such as flame retardancy and high density to polymers and other materials. Research into the incorporation of this or similar chlorinated propanes into polymer backbones is an active area of investigation.

Fine Chemical Synthesis: The two trichloromethyl groups and the central methylene group provide multiple reactive sites for further functionalization. This opens up possibilities for the synthesis of complex molecules with potential applications in pharmaceuticals and agrochemicals. For instance, related hexachloropropenes have been used in the synthesis of heterocyclic compounds like pyrimidines. njit.edu

Novel Solvents: The physical properties of this compound, such as its boiling point and density, could make it a candidate for specialized solvent applications, particularly in reactions requiring a non-polar, high-density medium. Recent computational studies have explored the solubility of complex molecules in related hexachloropropanes, indicating a potential for their use in the formulation of "porous liquids". rsc.org

Refrigerants and Fire Extinguishing Agents: A patent suggests that this compound itself could be used as a refrigerant and fire extinguishing agent, warranting further investigation into its performance and environmental impact in these roles. google.com

The table below highlights some of the established and emerging applications of this compound and its key derivative.

| Application Area | Specific Use | Key Compound | Reference |

| Fluorochemicals | Intermediate for HFC-236fa | This compound | wikipedia.org |

| Fire Suppression | Fire extinguishing agent | 1,1,1,3,3,3-Hexafluoropropane (HFC-236fa) | innospk.com |

| Refrigeration | Refrigerant | 1,1,1,3,3,3-Hexafluoropropane (HFC-236fa) | innospk.com |

| Foaming Agents | Blowing agent for foams | 1,1,1,3,3,3-Hexafluoropropane (HFC-236fa) | innospk.com |

| Direct Use | Potential refrigerant and fire extinguishing agent | This compound | google.com |

Q & A

Q. What are the established synthesis methods for 1,1,1,3,3,3-hexachloropropane, and how can reaction conditions be optimized for laboratory-scale production?

The primary synthesis route involves fluorination of chlorinated propane derivatives. A widely cited method reacts 1,1,1,3,3-pentachloropropane (HCC-240fa) or related precursors with hydrogen fluoride (HF) in the gas phase (250–400°C) using chromium-based catalysts (e.g., CrCl₃ supported on carbon). Key parameters include:

- Temperature : 90–95°C for liquid-phase reactions .

- Catalyst loading : Chromium(III) chloride enhances selectivity and yield .

- Pressure : Controlled below 240 psig to prevent side reactions .

Typical yields range from 88–90% for HFC-236fa (a fluorinated derivative) under optimized conditions .

Table 1 : Example reaction conditions from patent literature :

| Precursor | Catalyst | Temp. (°C) | Pressure (psig) | Yield (%) |

|---|---|---|---|---|

| HCC-230 | CrCl₃ | 95 | <240 | 90 |

Q. How can researchers characterize the purity and structural integrity of this compound in synthetic workflows?

Key analytical methods include:

- Gas chromatography-mass spectrometry (GC-MS) : Identifies volatile impurities and byproducts.

- Nuclear magnetic resonance (NMR) : Confirms molecular structure via characteristic ¹³C/¹H signals.

- Boiling point verification : Pure this compound has a boiling point of ~469.9 K (196.8°C) .

- Infrared spectroscopy (IR) : Detects functional groups (e.g., C-Cl stretches at 600–800 cm⁻¹) .

Distillation is commonly used for purification, with fractional distillation recommended for isolating isomers (e.g., 1,1,2,2,3,3-hexachloropropane) .

Advanced Research Questions

Q. What are the mechanistic insights into the fluorination of this compound, and how do side reactions impact yield?

The fluorination mechanism proceeds via nucleophilic substitution, where HF replaces Cl atoms. Chromium catalysts stabilize intermediate radicals, reducing energy barriers . Common side reactions include:

- Incomplete substitution : Leads to partially fluorinated byproducts (e.g., HFC-245fa).

- Thermal decomposition : At >250°C, C-Cl bonds may cleave, forming chlorinated alkenes (e.g., hexachloropropene) .

Mitigation strategies : - Use excess HF to drive complete substitution.

- Optimize catalyst dispersion to minimize coking and deactivation .

Q. How do structural isomers of hexachloropropane influence reactivity in fluorination or catalytic applications?

Isomers like 1,1,2,2,3,3-hexachloropropane (CAS 15600-01-8) exhibit distinct reactivity due to steric and electronic effects:

- Steric hindrance : Symmetrical 1,1,1,3,3,3-isomer facilitates uniform substitution, whereas asymmetrical isomers (e.g., 1,1,2,2,3,3-) show slower reaction kinetics .

- Catalytic selectivity : 1,1,1,2,3,3-Hexachloropropane acts as a fluorination catalyst but produces stereoisomers with lower selectivity compared to the 1,1,1,3,3,3-isomer .

Table 2 : Isomer comparison :

| Isomer | Molecular Formula | Boiling Point (°C) | Reactivity in Fluorination |

|---|---|---|---|

| 1,1,1,3,3,3- (HCC-230) | C₃Cl₆ | 196.8 | High |

| 1,1,2,2,3,3- | C₃Cl₆ | 220 (estimated) | Moderate |

Q. What environmental and safety considerations are critical when handling this compound in laboratory settings?

- Toxicity : Acute exposure risks include respiratory irritation, neurotoxicity, and skin corrosion .

- Environmental persistence : High chlorine content contributes to bioaccumulation potential.

- Waste disposal : Incineration in halogen-approved facilities is recommended to avoid dioxin formation .

Safety protocols : - Use fume hoods and personal protective equipment (PPE) including gloves, goggles, and flame-resistant lab coats .

- Monitor airborne concentrations to stay below OSHA permissible exposure limits (PELs).

Q. How can computational modeling aid in predicting the thermodynamic properties of this compound derivatives?

Density functional theory (DFT) and molecular dynamics simulations predict:

- Thermal stability : Bond dissociation energies for C-Cl bonds (~70–80 kcal/mol) .

- Phase behavior : Vapor-liquid equilibrium data for distillation optimization .

- Reaction pathways : Transition states in fluorination mechanisms .

Tools like Gaussian or NWChem integrate with experimental data (e.g., NIST boiling points) to validate models .

Q. What are the challenges in scaling up this compound synthesis from laboratory to pilot plant?

Key challenges include:

- Catalyst longevity : Chromium catalysts degrade under prolonged high-temperature conditions .

- Byproduct management : HCl gas removal requires scrubbers to prevent equipment corrosion .

- Energy efficiency : High-temperature reactions necessitate heat recovery systems.

Solutions : - Continuous-flow reactors improve heat and mass transfer .

- Heterogeneous catalysts (e.g., Cr₂O₃/SiO₂) enhance recyclability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.